molecular formula C11H11ClO3S B1423695 Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate CAS No. 1215582-82-3

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate

Cat. No.: B1423695
CAS No.: 1215582-82-3
M. Wt: 258.72 g/mol
InChI Key: IMNUQKOLXPINDO-UHFFFAOYSA-N
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Description

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is an organic compound with the molecular formula C11H11ClO3S and a molecular weight of 258.72 g/mol . This compound is characterized by the presence of a chloro-substituted benzaldehyde moiety linked to a propanoate ester through a thioether linkage. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate typically involves the reaction of 3-chloro-2-formylphenyl thiol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thioether linkage provides stability to the molecule, allowing it to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNUQKOLXPINDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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